CVD-Grown h-BN Domain Structure Divergence: Trichloroborazine vs. Borazine on Pt(111)
Epitaxial CVD growth of hexagonal boron nitride (h-BN) on Pt(111) using B-trichloroborazine (TCB) yields a new type of domain structure not observed with parent borazine (B3N3H6). In this new domain, B and N atoms alternatingly occupy top and bridge sites of the Pt(111) substrate, whereas borazine-derived growth produces only the conventional domain where B at hcp/fcc sites and N at top sites [1]. This precursor-specific epitaxial outcome demonstrates that TCB cannot be substituted by borazine for applications requiring this distinct domain architecture.
| Evidence Dimension | CVD growth domain structure of h-BN on Pt(111) |
|---|---|
| Target Compound Data | Two domain sets: (i) conventional (B at hcp/fcc, N at top) plus (ii) new domain (B/N alternating on top/bridge sites) |
| Comparator Or Baseline | Borazine (B3N3H6) yields only conventional domain structure |
| Quantified Difference | Presence vs. absence of a second, distinct domain structure; lattice mismatch ~11% |
| Conditions | CVD on Pt(111) surface; decomposition of precursor; LEED characterization |
Why This Matters
Enables access to specific h-BN domain architectures unattainable with borazine, relevant for tailored electronic and structural properties of 2D BN films.
- [1] Sachdev, H.; et al. Symmetry versus Commensurability: Epitaxial Growth of Hexagonal Boron Nitride on Pt(111) From B-Trichloroborazine (ClBNH)3. Chem. Mater. 2005, 17, 3443–3450. View Source
